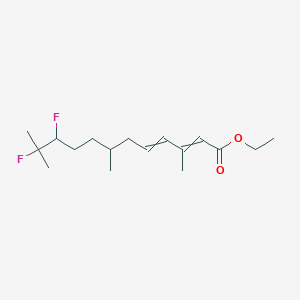
Ethyl 10,11-difluoro-3,7,11-trimethyldodeca-2,4-dienoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 10,11-difluoro-3,7,11-trimethyldodeca-2,4-dienoate is an organic compound with a complex structure that includes multiple functional groups. This compound is characterized by the presence of fluorine atoms, which often impart unique chemical and physical properties. It is used in various scientific research applications due to its distinctive reactivity and potential biological activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 10,11-difluoro-3,7,11-trimethyldodeca-2,4-dienoate can be achieved through several synthetic routes. One common method involves the reaction of citral with isopropenyl methyl ether and ethoxyacetylene . This multi-step synthesis includes the Iotsich-Preobrazhenskii reaction, which efficiently converts the precursor into the desired compound. The overall yield of this synthesis is around 31% .
Industrial Production Methods
Industrial production of this compound typically involves large-scale chemical synthesis using optimized reaction conditions to maximize yield and purity. The process may include the use of phase transfer catalysis to enhance reaction efficiency .
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 10,11-difluoro-3,7,11-trimethyldodeca-2,4-dienoate undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can remove oxygen atoms or add hydrogen atoms to the molecule.
Substitution: Fluorine atoms in the compound can be substituted with other atoms or groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols .
Aplicaciones Científicas De Investigación
Ethyl 10,11-difluoro-3,7,11-trimethyldodeca-2,4-dienoate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis to study reaction mechanisms and develop new synthetic methodologies.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic effects.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of ethyl 10,11-difluoro-3,7,11-trimethyldodeca-2,4-dienoate involves its interaction with specific molecular targets. The presence of fluorine atoms can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating biological pathways. The exact molecular targets and pathways involved are subjects of ongoing research .
Comparación Con Compuestos Similares
Similar Compounds
Ethyl 3,7,11-trimethyldodeca-2,4-dienoate: This compound lacks the fluorine atoms present in ethyl 10,11-difluoro-3,7,11-trimethyldodeca-2,4-dienoate, resulting in different chemical properties and reactivity.
Methyl 10,11-dihydroxy-3,7,11-trimethyldodeca-2,6-dienoate: This compound contains hydroxyl groups instead of fluorine atoms, leading to different biological activities and applications.
Uniqueness
The presence of fluorine atoms in this compound imparts unique properties such as increased stability, enhanced reactivity, and potential biological activity. These characteristics make it distinct from similar compounds and valuable for various scientific research applications .
Propiedades
Número CAS |
57783-12-7 |
|---|---|
Fórmula molecular |
C17H28F2O2 |
Peso molecular |
302.4 g/mol |
Nombre IUPAC |
ethyl 10,11-difluoro-3,7,11-trimethyldodeca-2,4-dienoate |
InChI |
InChI=1S/C17H28F2O2/c1-6-21-16(20)12-14(3)9-7-8-13(2)10-11-15(18)17(4,5)19/h7,9,12-13,15H,6,8,10-11H2,1-5H3 |
Clave InChI |
BXINOXSQURHBAH-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C=C(C)C=CCC(C)CCC(C(C)(C)F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-(4-Hydroxybutan-2-yl)-1,3,3-trimethylbicyclo[2.2.2]octan-2-one](/img/structure/B14632039.png)

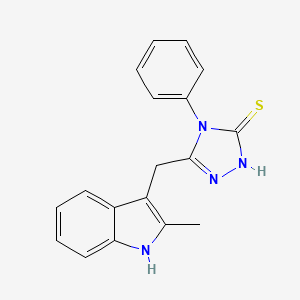

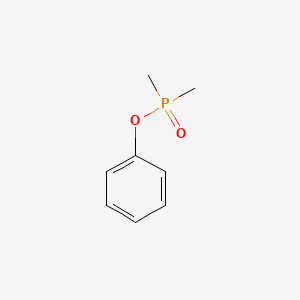
![{4-[(1,3-Thiazol-2-yl)amino]phenyl}acetic acid](/img/structure/B14632055.png)
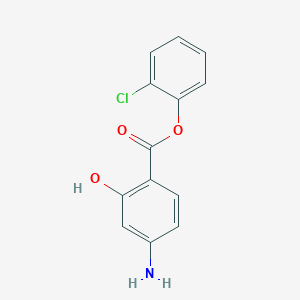
![methyl N-[(benzyloxy)carbonyl]-beta-alanylalaninate](/img/structure/B14632079.png)
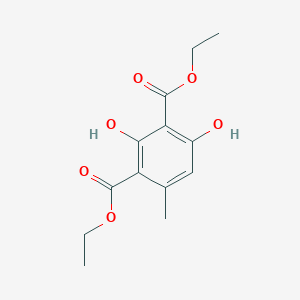
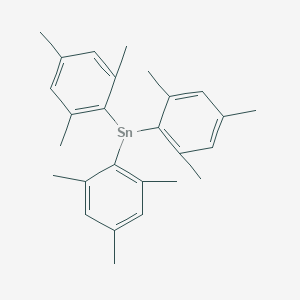
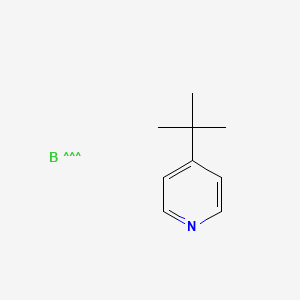
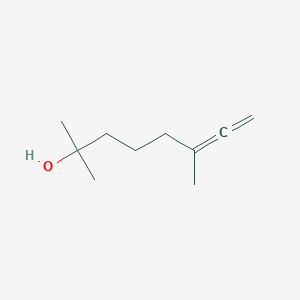
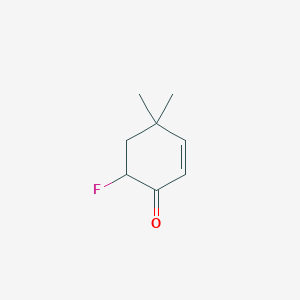
![2,6-Dimethyl-4-[(4-methylphenyl)methyl]phenol](/img/structure/B14632103.png)
